molecular formula C16H19N3O4S B1218027 Penicillin T

Penicillin T

Número de catálogo: B1218027
Peso molecular: 349.4 g/mol
Clave InChI: STWKKPXWUYGWTR-MBNYWOFBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Penicillin T is a beta-lactam antibiotic intended for research applications. As a member of the penicillin family, its proposed mechanism of action is the inhibition of bacterial cell wall synthesis. It likely targets penicillin-binding proteins (PBPs), enzymes responsible for cross-linking the peptidoglycan layer of the cell wall. This inhibition compromises the structural integrity of the wall, leading to osmotic lysis and bacterial cell death . Researchers can utilize this compound to study bacterial growth, cell wall biosynthesis, and mechanisms of antibiotic resistance. Specific spectral data, solubility, and storage conditions for this compound should be confirmed by the supplier. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C16H19N3O4S

Peso molecular

349.4 g/mol

Nombre IUPAC

(2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-16(2)12(15(22)23)19-13(21)11(14(19)24-16)18-10(20)7-8-3-5-9(17)6-4-8/h3-6,11-12,14H,7,17H2,1-2H3,(H,18,20)(H,22,23)/t11-,12+,14-/m1/s1

Clave InChI

STWKKPXWUYGWTR-MBNYWOFBSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C

SMILES isomérico

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C

SMILES canónico

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C

Origen del producto

United States

Nomenclature and Classification of Penicillin T Within β Lactam Chemistry

Systematic IUPAC Naming and Chemical Identity of Penicillin T

This compound is systematically identified by its precise chemical nomenclature, which reveals its structural composition. The compound is recognized under several identifiers, including its primary IUPAC name, synonyms, molecular formula, and molecular weight.

Systematic IUPAC Name: (2S,5R,6R)-6-{[(4-Aminophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.govchemspider.com.

Synonyms: this compound, (p-Aminobenzyl)penicillin, C11749 nih.gov.

Molecular Formula: C₁₆H₁₉N₃O₄S nih.gov.

Molecular Weight: 349.4 g/mol nih.gov.

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC Name(2S,5R,6R)-6-{[(4-Aminophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.govchemspider.com
Molecular FormulaC₁₆H₁₉N₃O₄S nih.gov
Molecular Weight349.4 g/mol nih.gov
SynonymsThis compound, (p-Aminobenzyl)penicillin, C11749 nih.gov

Categorization of this compound as a β-Lactam Antibiotic and Penicillin Derivative

This compound is unequivocally classified as a penicillin derivative and, by extension, a β-lactam antibiotic nih.gov. Penicillins, as a group, are recognized for their potent antimicrobial activity, which stems from their characteristic β-lactam ring structure wikipedia.orgwikipedia.orgnih.govnih.gov. These antibiotics function by inhibiting the synthesis of bacterial cell walls, a critical process for bacterial survival wikipedia.orgwikipedia.orgnih.govnih.govyoutube.com. The broader classification of penicillins places them firmly within the β-lactam family, a group of antibiotics distinguished by the presence of a four-membered β-lactam ring fused to other ring systems wikipedia.orgnih.govbiomolther.org.

Structural Relationship of this compound to the Core Penam (B1241934) Skeleton

The structural foundation of all penicillins, including this compound, is the penam skeleton wikipedia.orgresearchgate.netresearchgate.net. The penam is a bicyclic ring system characterized by the fusion of a four-membered β-lactam ring with a five-membered thiazolidine (B150603) ring wikipedia.orgnih.govyoutube.combiomolther.orgwikipedia.orgresearchgate.netresearchgate.net. This core structure is essential for the biological activity observed in penicillin compounds wikipedia.orgyoutube.com.

The systematic IUPAC name of this compound, "(2S,5R,6R)-6-{[(4-Aminophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid," explicitly denotes the presence of the "4-thia-1-azabicyclo[3.2.0]heptane" bicyclic core, which is the penam nucleus nih.govchemspider.com. The remainder of the name, "[2-(4-aminophenyl)acetyl]amino," describes the specific acyl side chain attached to the 6-amino group of the penam nucleus, differentiating this compound from other penicillin derivatives.

Table 2: The Penam Core Structure

PropertyValueSource
IUPAC Name(5R)-4-thia-1-azabicyclo[3.2.0]heptan-7-one wikipedia.org
Chemical FormulaC₅H₇NOS wikipedia.org
Molecular Weight129.18 g/mol wikipedia.org
DescriptionBicyclic system: β-lactam fused with thiazolidine ring wikipedia.orgnih.govyoutube.combiomolther.orgwikipedia.orgresearchgate.netresearchgate.net

Compound List

this compound

Penam

(p-Aminobenzyl)penicillin

Mechanistic Biochemistry of Penicillin T’s Antimicrobial Activity

Elucidation of the β-Lactam Ring's Role in Antibacterial Efficacy

The cornerstone of the antibacterial efficacy of all penicillins, including presumably Penicillin T, is the four-membered β-lactam ring. wikipedia.org This highly strained cyclic amide is the key to the molecule's ability to inhibit bacterial growth. The inherent strain in this ring structure makes the amide bond particularly susceptible to cleavage, a feature that is central to its mechanism of action. wikipedia.org

The β-lactam ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors that are essential for building the bacterial cell wall. microbeonline.comlibretexts.org This structural mimicry allows the penicillin molecule to bind to the active site of bacterial enzymes responsible for cell wall synthesis. When the β-lactam ring is cleaved, it forms a stable, covalent bond with these enzymes, leading to their irreversible inactivation. wikipedia.org This inactivation is the critical step that halts the construction of the bacterial cell wall.

Interaction of this compound with Penicillin-Binding Proteins (PBPs)

The primary targets of penicillin antibiotics within bacteria are a group of enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgtaylorandfrancis.com These enzymes, which include transpeptidases, are located in the bacterial cell membrane and are responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of the peptidoglycan chains. taylorandfrancis.comnews-medical.net This cross-linking provides the necessary structural integrity to the bacterial cell wall.

This compound, like other penicillins, is thought to act as a suicide inhibitor of these PBPs. By mimicking the natural substrate of the PBP, the penicillin molecule enters the active site of the enzyme. The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable acyl-enzyme intermediate. wikipedia.orglibretexts.org This covalent modification effectively deactivates the PBP, preventing it from carrying out its function in cell wall synthesis. wikipedia.org Different penicillin derivatives can exhibit varying affinities for different PBPs, which can influence their spectrum of activity. taylorandfrancis.com

Comparative Analysis of Antimicrobial Mechanisms Across Penicillin Derivatives

The basic antimicrobial mechanism is conserved across all penicillin derivatives; however, variations in the side chain attached to the 6-aminopenicillanic acid core can lead to significant differences in their antibacterial spectrum and resistance to bacterial enzymes.

Natural penicillins, like Penicillin G, are highly effective against many Gram-positive bacteria but are susceptible to degradation by β-lactamase enzymes produced by some resistant bacteria. slideshare.net They also have limited activity against Gram-negative bacteria due to the outer membrane of these organisms acting as a barrier. quora.com

Aminopenicillins, such as ampicillin (B1664943) and amoxicillin, possess an amino group in their side chain, which enhances their ability to penetrate the outer membrane of some Gram-negative bacteria, thus broadening their spectrum of activity. saspublishers.comlongdom.org

Penicillinase-resistant penicillins, like methicillin (B1676495) and oxacillin (B1211168), have bulky side chains that sterically hinder the binding of β-lactamase enzymes, making them effective against certain penicillin-resistant strains of bacteria. libretexts.org

Antipseudomonal penicillins, such as piperacillin, have even broader spectrums of activity, including effectiveness against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. youtube.com

The specific side chain of this compound would determine its unique properties regarding its spectrum of activity, affinity for various PBPs, and susceptibility to β-lactamases. However, a lack of specific research on this compound prevents a detailed comparative analysis.

Interactive Data Table: General Comparison of Penicillin Derivatives

Penicillin ClassExample(s)Key Structural Feature of Side ChainSpectrum of ActivitySusceptibility to β-lactamase
Natural Penicillins Penicillin G, Penicillin VBenzyl groupPrimarily Gram-positiveHigh
Aminopenicillins Ampicillin, AmoxicillinAmino groupBroad-spectrum (Gram-positive and some Gram-negative)High
Penicillinase-Resistant Methicillin, OxacillinBulky isoxazolyl groupNarrow-spectrum (primarily against penicillinase-producing Staphylococci)Low
Antipseudomonal PiperacillinComplex polar side chainVery broad-spectrum (including Pseudomonas aeruginosa)Moderate

Molecular and Cellular Mechanisms of Bacterial Resistance to Penicillins

β-Lactamase Production and Enzymatic Inactivation of Penicillins

The most prevalent mechanism of resistance to β-lactam antibiotics, including penicillins, is the production of β-lactamase enzymes. nih.govnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. youtube.comnih.govwikipedia.org This enzymatic degradation prevents the penicillin from reaching its target, the penicillin-binding proteins (PBPs), thereby allowing the bacteria to survive and proliferate. microbiologyresearch.org

β-lactamases are a diverse group of enzymes, classified based on their substrate specificity and amino acid sequence. nih.govwikipedia.org Some are narrow-spectrum, primarily targeting penicillins (penicillinases), while others, known as extended-spectrum β-lactamases (ESBLs), can inactivate a broader range of β-lactam antibiotics, including cephalosporins. nih.govwikipedia.org The production of these enzymes can be encoded by genes on either the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. wikipedia.org

The interaction between a β-lactamase and a penicillin molecule is a catalytic process. The enzyme's active site binds to the β-lactam ring, leading to its cleavage. microbiologyresearch.orgmdpi.com The inactivated antibiotic is then released, and the enzyme is free to act on another antibiotic molecule. nih.gov The efficiency of this inactivation depends on factors such as the specific type of β-lactamase, its affinity for the particular penicillin, and the concentration of the enzyme.

Table 1: Classification of β-Lactamases

ClassMolecular CharacteristicsPrimary Substrates
A Serine-based active sitePenicillins, some cephalosporins, carbapenems (some variants)
B Metallo-enzymes (require zinc)Broad spectrum including carbapenems
C Serine-based active siteCephalosporins (cephalosporinases)
D Serine-based active siteOxacillin (B1211168) and other penicillins (oxacillinases)

This table provides a general classification of β-lactamases. The substrate specificity can vary significantly within each class.

Alterations in Penicillin-Binding Proteins (PBPs) and Reduced Affinity

The bactericidal action of penicillins results from their ability to bind to and inactivate penicillin-binding proteins (PBPs). nih.govwikipedia.org PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. wikipedia.org By inhibiting these enzymes, penicillins disrupt cell wall integrity, leading to cell lysis and death. oup.com

Bacteria can develop resistance by altering the structure of their PBPs through genetic mutations. oup.cometflin.comfrontiersin.org These alterations can reduce the affinity of the PBP for β-lactam antibiotics, including Penicillin T. nih.govresearchgate.net Even if the antibiotic reaches its target, it is unable to bind effectively, and the PBP can continue to function, allowing for normal cell wall synthesis. youtube.com

This mechanism is particularly significant in Gram-positive bacteria like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgetflin.com In these organisms, mutations in the genes encoding PBPs, or the acquisition of a new PBP gene (e.g., mecA in MRSA, which encodes for PBP2a with low affinity for most β-lactams), can lead to high levels of resistance. wikipedia.orgfrontiersin.orgnih.gov The degree of resistance often correlates with the extent of the reduction in affinity of the PBPs for the penicillin. nih.gov

Table 2: Examples of PBP Alterations Conferring Penicillin Resistance

Bacterial SpeciesAltered PBPConsequence of Alteration
Streptococcus pneumoniaePBP2x, PBP2b, PBP1aMosaic genes leading to reduced affinity for penicillins. etflin.comfrontiersin.org
Staphylococcus aureus (MRSA)PBP2a (encoded by mecA)Low affinity for virtually all β-lactam antibiotics. wikipedia.org
Enterococcus faeciumPBP5Overproduction and mutations reducing affinity for β-lactams. oup.com

This table provides examples of well-characterized PBP alterations leading to resistance. Specific data for this compound is not available.

Efflux Pump Systems in Bacterial Resistance Phenotypes

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of substrates, including antibiotics, from the bacterial cytoplasm. mdpi.comyoutube.comnih.gov This mechanism prevents the intracellular accumulation of the antibiotic to a concentration that would be inhibitory or lethal. nih.gov Efflux pumps can contribute to the intrinsic resistance of some bacteria to certain antibiotics and can also be overexpressed, leading to acquired resistance. mdpi.comacs.org

There are several families of efflux pumps, classified based on their structure, energy source, and substrate specificity. mdpi.comresearchgate.net Some pumps are specific for a particular class of antibiotics, while others, known as multidrug resistance (MDR) pumps, can recognize and expel a broad range of structurally diverse compounds. mdpi.comresearchgate.net In Gram-negative bacteria, efflux pumps are often part of a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, allowing for the direct expulsion of the antibiotic out of the cell. acs.org

While penicillins are generally considered to be less common substrates for efflux pumps compared to other antibiotic classes, some studies have shown that they can be extruded by certain pumps, such as the AcrAB-TolC system in Escherichia coli. asm.org The overexpression of such pumps can lead to a decrease in susceptibility to penicillins. nih.gov

Table 3: Major Families of Bacterial Efflux Pumps

FamilyEnergy SourceCommon Substrates
ATP-binding cassette (ABC)ATP hydrolysisVarious, including some antibiotics
Major facilitator superfamily (MFS)Proton motive forceWide range of substrates, including antibiotics
Resistance-nodulation-division (RND)Proton motive forceBroad spectrum, including many antibiotics and toxic compounds
Small multidrug resistance (SMR)Proton motive forceQuaternary ammonium (B1175870) compounds, some antibiotics
Multidrug and toxic compound extrusion (MATE)Sodium ion gradient or proton motive forceVarious drugs and toxic compounds

This table outlines the major families of bacterial efflux pumps. The specific involvement of these pumps in the efflux of this compound has not been documented.

Biofilm Formation and Adaptive Resistance to Penicillin Derivatives

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and attached to a surface. nih.govnih.gov Bacteria within a biofilm exhibit a distinct phenotype compared to their free-living (planktonic) counterparts, including a significantly increased resistance to antimicrobial agents. asm.orgumh.es This resistance is multifactorial and is considered a form of adaptive resistance, as it is a property of the biofilm mode of growth rather than a result of specific resistance genes. nih.govmontana.edu

Several factors contribute to the reduced susceptibility of biofilms to penicillins:

Reduced antibiotic penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting the diffusion of antibiotics to the cells in the deeper layers of the biofilm. nih.govfrontiersin.org

Altered microenvironment: The physiological conditions within a biofilm, such as gradients of nutrients, oxygen, and pH, can differ significantly from the planktonic state. nih.govasm.org These conditions can lead to slower bacterial growth rates, and since penicillins are most effective against actively dividing cells, their efficacy is reduced. nih.gov

Adaptive stress responses: Bacteria within a biofilm can activate stress response genes that help them to survive in the presence of antibiotics. mdpi.com

Persister cells: Biofilms can contain a subpopulation of dormant, highly tolerant cells known as "persister cells." asm.orgmdpi.com These cells are not genetically resistant but can survive high concentrations of antibiotics and can repopulate the biofilm once the antibiotic pressure is removed. mdpi.com

Even for penicillin-susceptible strains, the formation of a biofilm can prevent the complete eradication of the infection. nih.gov While penicillin may be effective against the outer layers of the biofilm, the protected cells within can persist and lead to chronic or recurrent infections. umh.esmdpi.com

Advanced Methodologies in Penicillin Derivative Research

Molecular Docking and Computational Chemistry Approaches for Penicillin-PBP Interactions

Molecular docking and computational chemistry are powerful tools for understanding the interaction between penicillin derivatives and their primary targets, the Penicillin-Binding Proteins (PBPs). researchgate.netwikipedia.orgoup.comnih.govnih.govnih.govresearchgate.netscienceopen.comtaylorandfrancis.comnih.govresearchgate.netdntb.gov.ua These in silico methods can predict the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the antibiotic and the active site of the PBP. This information is crucial for the rational design of new derivatives with enhanced activity or the ability to overcome resistance mechanisms.

A search of the scientific literature did not yield any studies that have specifically performed molecular docking or other computational chemistry analyses of Penicillin T with any PBP. Consequently, there is no available data on its binding energy, interaction profile, or structural basis for its potential activity.

Spectroscopic and Chromatographic Techniques in Penicillin Derivative Analysis

The structural elucidation and purity assessment of a new penicillin derivative rely heavily on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the precise atomic structure of the molecule. Infrared (IR) spectroscopy provides information about the functional groups present. Mass Spectrometry (MS), often coupled with a chromatographic method like High-Performance Liquid Chromatography (HPLC), is used to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. nih.govchromatographyonline.comnih.govchromatographyonline.comrsc.orgnih.gov

Genetic Engineering Approaches in Penicillium Strains for Biosynthetic Enhancement and Novel Derivative Production

The production of penicillin derivatives can be enhanced or modified through genetic engineering of the producing fungal strains, most commonly Penicillium chrysogenum. nih.govmdpi.comfrontiersin.orggoogle.comnih.gov This can involve the overexpression of key biosynthetic genes, such as those encoding the enzymes in the penicillin biosynthetic pathway, or the introduction of genes from other organisms to produce novel derivatives. The core biosynthetic pathway involves the condensation of three amino acids to form the isopenicillin N intermediate, which is then modified to produce different penicillin variants. nih.govnews-medical.netresearchgate.netresearchgate.net

There is no published research on the specific biosynthesis of this compound or on the use of genetic engineering to enhance its production. The biosynthesis of p-aminobenzoic acid, the likely precursor for the side chain of this compound, is known in bacteria, but its incorporation into the penicillin backbone by Penicillium has not been a subject of published research. Therefore, specific genetic engineering strategies for this compound cannot be detailed.

Synergistic and Combination Strategies in Penicillin Research

Investigation of β-Lactamase Inhibitors in Conjunction with Penicillins

One of the most successful combination strategies involves the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. goodrx.comwikipedia.org β-lactamase enzymes, produced by resistant bacteria, hydrolyze the β-lactam ring that is characteristic of penicillins, rendering the antibiotic ineffective. wikipedia.org β-lactamase inhibitors are compounds that bind to and inactivate these bacterial enzymes, thereby protecting the penicillin from degradation and restoring its antibacterial activity. clevelandclinic.org

Extensive research has been conducted on various penicillin and β-lactamase inhibitor combinations, which have become standard clinical practice. clevelandclinic.org

Table 1: Common Penicillin/β-Lactamase Inhibitor Combinations

Penicillin β-Lactamase Inhibitor
Amoxicillin Clavulanic Acid
Ampicillin (B1664943) Sulbactam
Piperacillin Tazobactam

This table is generated based on established and widely researched penicillin combinations. There is no available data to include Penicillin T in such a table.

Research has consistently demonstrated that these combinations are effective against a wide range of β-lactamase-producing bacteria. nih.gov However, it is crucial to note that no studies have been published investigating the potential synergistic effects of this compound with any known β-lactamase inhibitors.

Research on Synergistic Interactions between Penicillin Derivatives and Other Antimicrobial Agents

The exploration of synergy extends beyond β-lactamase inhibitors to include combinations of penicillins with other classes of antimicrobial agents. The rationale behind this approach is to target different bacterial processes simultaneously, which can lead to an enhanced bactericidal effect and a lower likelihood of resistance emerging.

A classic example of such synergy is the combination of a penicillin with an aminoglycoside. youtube.com Penicillins inhibit bacterial cell wall synthesis, which can increase the uptake of aminoglycosides, allowing them to reach their ribosomal target and inhibit protein synthesis more effectively. youtube.com This combination has been particularly useful in treating serious infections caused by Gram-positive cocci. youtube.com

Other studies have explored the interactions between penicillins and different classes of antibiotics, with varying outcomes. For instance, combinations with bacteriostatic agents like tetracyclines and chloramphenicol (B1208) can sometimes be antagonistic to the bactericidal action of penicillins. nih.gov

Despite the wealth of research in this area for other penicillin derivatives, there is a complete lack of published studies on the synergistic or antagonistic interactions of this compound with other antimicrobial agents.

Theoretical Frameworks for Designing Combination Therapies to Overcome Resistance

The development of effective combination therapies is increasingly guided by theoretical and mathematical models. nih.govasm.org These frameworks aim to predict the efficacy of drug combinations and understand the evolutionary dynamics of resistance.

Key concepts in these theoretical models include:

Synergy, Additivity, and Antagonism: Mathematical models are used to classify drug interactions and predict which combinations are likely to be most effective.

Resistance Suppression: Theoretical frameworks explore how combination therapy can be designed to make the evolution of resistance less likely. This often involves using drugs with different mechanisms of action and cross-resistance profiles.

Dose Optimization: Models can help in determining the optimal dosages of each drug in a combination to maximize efficacy while minimizing toxicity.

These theoretical approaches are vital for the rational design of new antimicrobial strategies. However, the application of these frameworks is dependent on experimental data. As there is no research on the antimicrobial activity or interaction profile of this compound, it has not been incorporated into any theoretical models for designing combination therapies.

Future Research Directions and Translational Perspectives for Penicillin Derivatives

Rational Design of Novel Penicillin T Analogs with Enhanced Antimicrobial Spectrum

The rational design of new antimicrobial agents is a cornerstone of modern medicinal chemistry. For this compound, a compound noted for its hydrophilic side chain that confers activity against Gram-negative bacteria, several avenues for analog design can be explored to enhance its antimicrobial spectrum and potency.

Computational Modeling and Simulation: The design of novel this compound analogs can be significantly accelerated through the use of computational tools. Molecular docking simulations can predict the binding affinity of virtual this compound derivatives to the active sites of various penicillin-binding proteins (PBPs), the key targets of β-lactam antibiotics. These simulations can help identify modifications to the this compound scaffold that could improve interactions with PBPs from a wider range of bacterial species, including multidrug-resistant strains. Furthermore, molecular dynamics simulations can provide insights into the conformational changes of both the antibiotic and the PBP upon binding, aiding in the design of more effective and stable inhibitors.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of this compound analogs is crucial. By synthesizing a library of derivatives with targeted modifications to the acyl side chain, researchers can elucidate the chemical features that govern antimicrobial activity and spectrum. For instance, altering the length, branching, and electronic properties of the side chain can influence the compound's ability to penetrate the outer membrane of Gram-negative bacteria and its affinity for different PBPs. The introduction of novel heterocyclic or aromatic moieties could also lead to enhanced interactions with the target enzymes.

Targeting Gram-Negative Pathogens: A key focus for the design of this compound analogs should be to improve their efficacy against challenging Gram-negative bacteria. Strategies could include the incorporation of chemical groups that facilitate transport through the porin channels of the bacterial outer membrane. Additionally, designing analogs that are poor substrates for efflux pumps, a common resistance mechanism in Gram-negative bacteria, is a critical consideration.

Design StrategyRationalePotential Outcome
Computational Docking Predict binding affinity of new analogs to bacterial PBPs.Identification of promising candidates with enhanced target interaction.
SAR Studies Systematically modify the side chain to understand its impact on activity.Elucidation of key chemical features for broad-spectrum efficacy.
Gram-Negative Targeting Incorporate moieties to improve outer membrane penetration and evade efflux.Development of potent agents against multidrug-resistant Gram-negative infections.

Strategies for Overcoming Evolving Bacterial Resistance Mechanisms

The clinical utility of penicillins is persistently threatened by the emergence of bacterial resistance. The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. Strategies to overcome this and other resistance mechanisms are paramount.

β-Lactamase Inhibitors: A clinically successful strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Future research could focus on developing novel β-lactamase inhibitors specifically designed to protect this compound and its analogs from degradation by a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.

Modification of the Penicillin Scaffold: Altering the core structure of this compound could yield analogs that are inherently resistant to β-lactamase activity. The introduction of bulky chemical groups near the β-lactam ring can sterically hinder the approach of the β-lactamase enzyme, preventing hydrolysis.

Targeting Other Resistance Mechanisms: Bacteria can also develop resistance through modifications of their PBPs, leading to reduced binding affinity for β-lactam antibiotics. The design of this compound analogs that can effectively bind to these altered PBPs is a critical area of research. Additionally, developing compounds that inhibit efflux pumps or disrupt biofilm formation would provide synergistic approaches to combat resistance.

Resistance MechanismStrategy to OvercomeExample
β-Lactamase Production Co-administration with a β-lactamase inhibitor.Development of novel inhibitors with broader activity.
PBP Modification Design of analogs with high affinity for altered PBPs.Structure-based design to improve binding interactions.
Efflux Pumps Development of efflux pump inhibitors.Combination therapy to increase intracellular antibiotic concentration.

Exploration of Biosynthetic Pathways for Untapped Penicillin Derivatives

The natural biosynthetic pathways of penicillins, primarily in fungi such as Penicillium chrysogenum, offer a rich source for the discovery of novel penicillin derivatives. Understanding and manipulating these pathways can lead to the production of previously untapped compounds with unique antimicrobial properties.

Genome Mining and Pathway Engineering: Advances in genomics and synthetic biology allow for the identification and characterization of gene clusters responsible for penicillin biosynthesis. By mining the genomes of various fungal species, novel biosynthetic genes and pathways may be discovered. These pathways can then be engineered in a host organism to produce new penicillin scaffolds. For instance, modifying the enzymes responsible for side-chain incorporation could lead to the production of this compound directly from fermentation, or to the creation of entirely new penicillin derivatives.

Precursor-Directed Biosynthesis: This technique involves feeding synthetic, non-natural precursor molecules to the fermentation culture. The biosynthetic enzymes may then incorporate these precursors to generate novel penicillin analogs. This approach could be used to produce a wide variety of this compound derivatives with diverse side chains, which can then be screened for enhanced antimicrobial activity.

ApproachDescriptionPotential Application
Genome Mining Identifying novel penicillin biosynthetic gene clusters in fungi.Discovery of new penicillin scaffolds and enzymes.
Pathway Engineering Modifying existing biosynthetic pathways to produce new compounds.Fermentative production of novel this compound analogs.
Precursor-Directed Biosynthesis Supplying synthetic precursors to generate new penicillin derivatives.Creation of a diverse library of this compound analogs for screening.

Development of Advanced In Vitro Models for Antimicrobial Efficacy and Resistance Studies

To accelerate the development of new penicillin derivatives and better understand resistance mechanisms, it is essential to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models that more accurately mimic the in vivo environment can provide more predictive data on antibiotic efficacy and the emergence of resistance.

Three-Dimensional (3D) Cell Culture Models: 3D cell culture models, such as spheroids and organoids, can better replicate the complex architecture of tissues and biofilms. abcam.com These models allow for the study of antibiotic penetration and efficacy in a more physiologically relevant context. For example, testing this compound analogs in a 3D model of a bacterial biofilm could provide valuable insights into their ability to eradicate these persistent and often antibiotic-tolerant structures. nih.gov

Microfluidic "Organ-on-a-Chip" Models: These models create microenvironments that simulate the physiological conditions of specific organs, including fluid flow and cell-cell interactions. An "infection-on-a-chip" model could be used to study the pharmacokinetics and pharmacodynamics of new this compound derivatives in a controlled setting that mimics a human infection. These models can also be used to investigate the evolution of antibiotic resistance in real-time.

Advanced Imaging and Analytical Techniques: The integration of high-resolution microscopy and mass spectrometry with these advanced in vitro models can provide detailed information on the spatial distribution of the antibiotic within the model system and its effect on bacterial cells. This can help to elucidate mechanisms of action and resistance at a subcellular level.

ModelAdvantages over Traditional ModelsApplication in Penicillin Research
3D Spheroids/Organoids Better mimic tissue architecture and biofilm structures. abcam.comTesting the efficacy of this compound analogs against bacterial biofilms.
Organ-on-a-Chip Recreate physiological conditions of specific organs.Studying the pharmacokinetics and pharmacodynamics of new derivatives.
Advanced Imaging High-resolution visualization of antibiotic-bacteria interactions.Elucidating mechanisms of action and resistance at the molecular level.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Penicillin T derivatives, and how do experimental parameters influence yield and purity?

  • Methodological Answer : this compound derivatives are synthesized via β-lactam ring modifications, including rearrangement and ring-opening reactions. Key steps involve using column chromatography for purification, IR and NMR spectroscopy for structural confirmation, and high-resolution mass spectrometry for molecular weight validation. Parameters like solvent choice (e.g., methyl iodide for methylation), reaction time, and catalyst selection (e.g., NaHCO₃ for neutralization) directly impact yield. For example, penicillin V methyl ester conversion to thiazolidine derivatives requires precise stoichiometric ratios to avoid side products .

Q. How are phylogenetic analyses conducted to classify this compound-producing fungal strains?

  • Methodological Answer : Phylogenetic trees are constructed using sequence alignments of loci like β-tubulin, calmodulin, and ITS regions. Bootstrap values (70–100%) indicate branch confidence. Researchers should combine multi-locus data (e.g., S1–S6 files in ) to resolve taxonomic ambiguities. MEGA software is recommended for likelihood-based tree calculations, with branch colors denoting confidence intervals (green: 90–100%, yellow: 80–89%, red: 70–79%) .

Q. What protocols ensure the purity and identity of newly synthesized this compound analogs in preclinical studies?

  • Methodological Answer : Follow NIH guidelines for preclinical reporting:

  • Purity : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Identity : Confirm via ¹H/¹³C NMR chemical shifts (e.g., δ 3.5–4.0 ppm for β-lactam protons) and HRMS data (e.g., m/z 350.12 [M+H]⁺).
  • Documentation : Include chromatograms and spectral data in supplementary files, referencing them in the main text .

Advanced Research Questions

Q. How can contradictions between phylogenetic data from different genetic loci be resolved in Penicillin-producing fungi?

  • Methodological Answer : Contradictions arise from incomplete lineage sorting or horizontal gene transfer. Use concordance factors (CFs) to quantify gene tree conflicts and coalescent-based species tree methods (e.g., ASTRAL-III). Cross-validate with morphological traits (e.g., spore morphology in S1 Table) and secondary metabolite profiles (e.g., mycotoxin production data) .

Q. What strategies optimize synthetic routes for novel this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen reaction conditions:

  • Variables : Temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%).
  • Outcome Metrics : Yield (gravimetric analysis), bioactivity (MIC assays against S. aureus).
  • Case Study : Thiazolidine derivatives synthesized via ring-opening reactions showed 2–4× higher potency when using aromatic amines (e.g., aniline) versus aliphatic amines .

Q. How should the PICOT framework be applied to design clinical studies evaluating this compound against resistant bacterial strains?

  • Methodological Answer :

  • Population (P) : Hospitalized adults with methicillin-resistant Staphylococcus aureus (MRSA) infections.
  • Intervention (I) : Intravenous this compound (4 g/day).
  • Comparison (C) : Vancomycin (1 g/12h).
  • Outcome (O) : Microbiological eradication at 7 days.
  • Time (T) : 14-day follow-up.
  • Literature Synthesis : Prioritize systematic reviews (Cochrane criteria) and randomized trials for evidence hierarchy .

Q. What experimental design principles minimize bias in hypothesis-driven studies on this compound’s mechanism of action?

  • Methodological Answer :

  • Controls : Include positive (penicillin G) and negative (solvent-only) controls.
  • Blinding : Double-blind allocation in in vivo models to reduce observer bias.
  • Replication : N ≥ 3 biological replicates for MIC assays.
  • Data Validation : Use orthogonal assays (e.g., TEM for cell wall disruption alongside broth microdilution) .

Data Presentation and Analysis

Q. How should researchers present contradictory efficacy data in this compound preclinical studies?

  • Methodological Answer : Use subgroup analyses to stratify data by variables like bacterial strain (e.g., Gram-positive vs. Gram-negative) or dosing regimen. Report effect sizes with 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Supplementary tables (e.g., S2 Table in ) should list strain-specific MIC values .

Q. What statistical approaches are recommended for analyzing time-dependent pharmacokinetics of this compound?

  • Methodological Answer : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin:

  • Parameters : AUC₀–∞, Cmax, t½.
  • Modeling : Two-compartment models for IV data, validated via Akaike Information Criterion (AIC).
  • Visualization : Semi-log plots of plasma concentration vs. time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicillin T
Reactant of Route 2
Penicillin T

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.